molecular formula C14H23NO2S B10961462 2,4,5-trimethyl-N-(2-methylbutan-2-yl)benzenesulfonamide

2,4,5-trimethyl-N-(2-methylbutan-2-yl)benzenesulfonamide

Cat. No.: B10961462
M. Wt: 269.40 g/mol
InChI Key: HXWHBCFEUOBFGD-UHFFFAOYSA-N
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Description

2,4,5-TRIMETHYL-N-(TERT-PENTYL)-1-BENZENESULFONAMIDE is an organic compound belonging to the sulfonamide class. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and antifungal agents. This compound features a benzene ring substituted with three methyl groups and a sulfonamide group attached to a tert-pentyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-TRIMETHYL-N-(TERT-PENTYL)-1-BENZENESULFONAMIDE typically involves the sulfonation of a benzene derivative followed by the introduction of the tert-pentylamine group. The reaction conditions often include:

    Sulfonation: Using chlorosulfonic acid or sulfur trioxide in the presence of a catalyst.

    Amidation: Reacting the sulfonyl chloride intermediate with tert-pentylamine under basic conditions.

Industrial Production Methods

Industrial production may involve continuous flow reactors to optimize yield and purity. The process might include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to prevent side reactions.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2,4,5-TRIMETHYL-N-(TERT-PENTYL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Conversion to amines or alcohols.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

    Chemistry: As a reagent in organic synthesis.

    Biology: Studying enzyme inhibition and protein interactions.

    Medicine: Potential use as an antimicrobial or antifungal agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for 2,4,5-TRIMETHYL-N-(TERT-PENTYL)-1-BENZENESULFONAMIDE involves:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways: Inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trimethylbenzenesulfonamide: Lacks the tert-pentyl group.

    N-(tert-Butyl)-benzenesulfonamide: Different alkyl substitution.

    4-Methylbenzenesulfonamide: Fewer methyl groups on the benzene ring.

Uniqueness

2,4,5-TRIMETHYL-N-(TERT-PENTYL)-1-BENZENESULFONAMIDE is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other sulfonamides.

Properties

Molecular Formula

C14H23NO2S

Molecular Weight

269.40 g/mol

IUPAC Name

2,4,5-trimethyl-N-(2-methylbutan-2-yl)benzenesulfonamide

InChI

InChI=1S/C14H23NO2S/c1-7-14(5,6)15-18(16,17)13-9-11(3)10(2)8-12(13)4/h8-9,15H,7H2,1-6H3

InChI Key

HXWHBCFEUOBFGD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)NS(=O)(=O)C1=C(C=C(C(=C1)C)C)C

Origin of Product

United States

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